molecular formula C20H28O5 B1196533 Elisapterosin A

Elisapterosin A

Cat. No. B1196533
M. Wt: 348.4 g/mol
InChI Key: QQNWLKBRRNMIGU-BABYDUTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elisapterosin A is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Synthesis and Bioactivity

  • Stereocontrolled Synthesis of Elisapterosin B

    A significant advancement in the synthesis of elisapterosin B, a bioactive natural product related to Elisapterosin A, was achieved. This synthesis, which started from a simple glutamic acid-derived compound, involved a series of highly stereocontrolled steps, crucial for the construction of the elisabethin skeleton, a key feature in these compounds. This process highlights the complex nature of producing such bioactive molecules (Waizumi, Stanković, & Rawal, 2003).

  • Discovery and Anti-Tuberculosis Activity

    Elisapterosin A, along with its variant elisapterosin B, was first identified as part of a group of novel diterpenes with unique carbocyclic skeletons, isolated from the West Indian sea whip Pseudopterogorgia elisabethae. Elisapterosin B, in particular, demonstrated strong in vitro activity against Mycobacterium tuberculosis, underscoring the potential therapeutic applications of these compounds in treating tuberculosis (Rodríguez et al., 2000).

Chemical Structure and Classification

  • Unique Cage-like Framework: The discovery of elisapterosins, including Elisapterosin A, marked the identification of a new class of C(20) rearranged diterpenes. Their tetracyclic carbon skeleton is distinctive and previously undescribed, representing a novel structural category in the realm of natural products (Rodríguez et al., 2000).

Related Compounds and Derivatives

  • Elisapterosin F - Structural Analysis: A related compound, Elisapterosin F, was discovered and analyzed for its unique molecular structure. This analysis contributed to understanding the broader family of elisapterosins, offering insights into their structural diversity and potential biochemical applications (Rodríguez & Rodríguez, 2009).

Synthesis Methods and Challenges

  • Total Synthesis Approach

    Efforts towards the total synthesis of elisapterosin B involved exploring diastereoselective intramolecular Friedel-Crafts alkylation reactions, demonstrating the complexity and challenges in synthesizing such intricate natural products. This research contributes to the broader understanding of synthesizing elisapterosin compounds (Ying, Barnes, & Harmata, 2011).

  • C-H Activation/Cope Rearrangement in Synthesis

    The total synthesis of (-)-elisapterosin B was achieved using a novel C-H functionalization process combined with Cope rearrangement. This approach underlines the innovative strategies required to synthesize complex natural products like elisapterosins (Davies, Dai, & Long, 2006).

properties

Product Name

Elisapterosin A

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,2S,4S,5R,8S,9S,11S,14S,15S)-9,11-dihydroxy-4,8,13,13,15-pentamethyl-12-oxapentacyclo[7.7.0.01,5.02,14.011,15]hexadecane-10,16-dione

InChI

InChI=1S/C20H28O5/c1-9-8-12-13-16(3,4)25-20(24)15(22)19(23)10(2)6-7-11(9)18(12,19)14(21)17(13,20)5/h9-13,23-24H,6-8H2,1-5H3/t9-,10-,11+,12-,13+,17-,18+,19+,20+/m0/s1

InChI Key

QQNWLKBRRNMIGU-BABYDUTCSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24[C@@]1(C(=O)[C@@]5([C@@]([C@H]3C(O5)(C)C)(C4=O)C)O)O)C

Canonical SMILES

CC1CCC2C(CC3C24C1(C(=O)C5(C(C3C(O5)(C)C)(C4=O)C)O)O)C

synonyms

elisapterosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elisapterosin A
Reactant of Route 2
Elisapterosin A
Reactant of Route 3
Elisapterosin A
Reactant of Route 4
Elisapterosin A
Reactant of Route 5
Elisapterosin A
Reactant of Route 6
Elisapterosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.